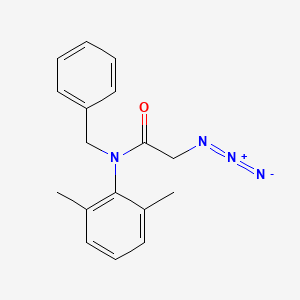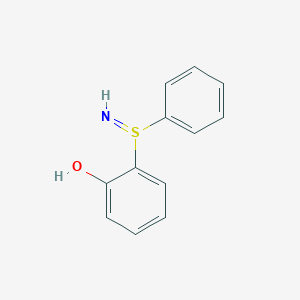![molecular formula C17H17NO3 B14220787 [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene CAS No. 742077-44-7](/img/structure/B14220787.png)
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is an organic compound characterized by the presence of a nitro group, a phenyl group, and an ethoxy group attached to a prop-1-en-1-yl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene typically involves the reaction of 2-nitro-1-phenylethanol with a suitable alkylating agent under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes elimination to yield the desired product. Common reagents used in this synthesis include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, and alkyl halides as alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Substitution: Nitric acid (HNO₃), bromine (Br₂)
Major Products
Oxidation: Amino derivatives
Reduction: Nitroso or hydroxylamine derivatives
Substitution: Nitrated or halogenated phenyl derivatives
Applications De Recherche Scientifique
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of [3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenyl and ethoxy groups contribute to the compound’s overall reactivity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-Nitro-1-phenylethanol]: Similar in structure but lacks the prop-1-en-1-yl backbone.
[3-(2-Nitro-1-phenylethoxy)propane]: Similar but lacks the double bond in the prop-1-en-1-yl group.
[2-Nitro-1-phenylethylamine]: Similar but contains an amino group instead of an ethoxy group.
Uniqueness
[3-(2-Nitro-1-phenylethoxy)prop-1-en-1-yl]benzene is unique due to the presence of both a nitro group and an ethoxy group attached to a prop-1-en-1-yl backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
742077-44-7 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-(2-nitro-1-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C17H17NO3/c19-18(20)14-17(16-11-5-2-6-12-16)21-13-7-10-15-8-3-1-4-9-15/h1-12,17H,13-14H2 |
Clé InChI |
FACDIRWSQDXDKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCOC(C[N+](=O)[O-])C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-2-yl)methyl]thiourea](/img/structure/B14220716.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-methoxybutanamide](/img/structure/B14220720.png)
![2-Methoxy-3-[2-(5-methyl-2-nitrophenyl)ethenyl]pyridine](/img/structure/B14220721.png)

![(NE)-N-[1-[2-(4-bromoanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B14220739.png)



silane](/img/structure/B14220766.png)
![Acetic acid, [(R)-(1,1-dimethylethyl)sulfinyl]-, 1,1-dimethylethyl ester](/img/structure/B14220767.png)
![4,4'-(1,3a-Dihydropyrazolo[1,5-a]pyrimidine-2,3-diyl)diphenol](/img/structure/B14220778.png)
![2-[(Oct-1-en-1-yl)sulfanyl]pyrimidine](/img/structure/B14220792.png)
